(4Z)-5-(4-nitrophenyl)-2-phenyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrazolone core, substituted with nitrophenyl, phenyl, and thiazolyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the pyrazolone core: This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions.
Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Formation of the thiazolyl hydrazone: This is done by reacting the pyrazolone derivative with thiazole-2-carbaldehyde in the presence of a suitable catalyst like acetic acid.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety.
Automated purification systems: Such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically with sodium borohydride or catalytic hydrogenation.
Substitution: Halogenation or alkylation reactions using appropriate halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
(4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
Ringer’s lactate solution: A mixture used for fluid replacement.
Uniqueness
(4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity not commonly found in other compounds.
Properties
Molecular Formula |
C18H12N6O3S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H12N6O3S/c25-17-16(20-21-18-19-10-11-28-18)15(12-6-8-14(9-7-12)24(26)27)22-23(17)13-4-2-1-3-5-13/h1-11,22H |
InChI Key |
NVQRPQRVQLKIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=NC=CS4 |
Origin of Product |
United States |
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